molecular formula C21H41NO2 B1326318 (S)-N-(1-Hydroxypropan-2-yl)oleamide CAS No. 909891-90-3

(S)-N-(1-Hydroxypropan-2-yl)oleamide

Cat. No.: B1326318
CAS No.: 909891-90-3
M. Wt: 339.6 g/mol
InChI Key: IPVYNYWIRWMRHH-PISNEZEASA-N
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Description

(S)-N-(1-Hydroxypropan-2-yl)oleamide is a chemical compound that belongs to the class of fatty acid amides. It is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Hydroxypropan-2-yl)oleamide typically involves the reaction of oleic acid with (S)-1-amino-2-propanol. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction can be summarized as follows:

    Reactants: Oleic acid and (S)-1-amino-2-propanol.

    Coupling Agent: Dicyclohexylcarbodiimide (DCC).

    Solvent: Dichloromethane or another suitable organic solvent.

    Reaction Conditions: Room temperature, under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and other advanced technologies may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-Hydroxypropan-2-yl)oleamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-N-(1-Hydroxypropan-2-yl)oleamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in cell signaling and as a modulator of biological processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of (S)-N-(1-Hydroxypropan-2-yl)oleamide involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Oleamide: A fatty acid amide derived from oleic acid, similar in structure but lacking the hydroxyl group.

    N-Palmitoylethanolamide: Another fatty acid amide with anti-inflammatory and neuroprotective properties.

    N-Stearoylethanolamide: Similar to N-palmitoylethanolamide but derived from stearic acid.

Uniqueness

(S)-N-(1-Hydroxypropan-2-yl)oleamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This functional group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(Z)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVYNYWIRWMRHH-PISNEZEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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